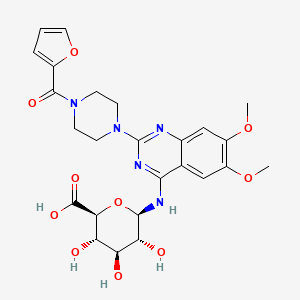

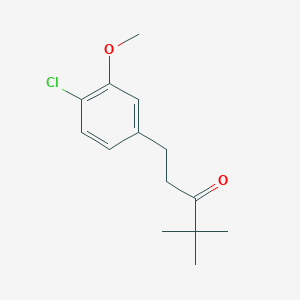

Δ2-头孢西丁

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cefoxitin is a semi-synthetic, broad-spectrum cephalosporin antibiotic for parenteral administration. It is derived from cephalosporin C, which is produced by Cephalosporium Acremonium .

Synthesis Analysis

Cefoxitin has been found to have impurities formed during a gradient reverse phase high performance liquid chromatography (HPLC) analysis of stress stability samples of the drug substance cefoxitin . One known impurity is a double-bond isomer of cefoxitin, Δ3-cefoxitin, which was easily prepared by base-catalysed isomerisation of cefoxitin .Molecular Structure Analysis

A new unknown impurity of cefoxitin was identified by LC-MS and characterized by (1H NMR, 13C NMR, LC/MS/MS, elemental analysis and FT-IR). Based on the spectral data, the impurity was named as, 3- [[(2R,3S)-[3-methoxy-3- N - [2- (thiophen-2-yl)acetamido]]-4-oxoazetidin-2-ylthio]-2- [(carbamoyloxy)methyl]]-acrylic acid .Chemical Reactions Analysis

The chemical reactions of cefoxitin involve the formation of impurities during stress stability studies. These impurities were identified and characterized using various analytical techniques .Physical And Chemical Properties Analysis

Cefoxitin is a semi-synthetic, broad-spectrum cephalosporin antibiotic. It is stable for at least three years when protected from moisture. At elevated temperature, the solid exhibits a biphasic decomposition pattern typified by an initial more rapid decomposition period followed by a slower decay period .科学研究应用

Treatment for ESBL-Producing Klebsiella Pneumoniae Bacteremia

Field

Medical Research, specifically in Intensive Care Units (ICUs)

Application

Cefoxitin is used as a definitive treatment for extended-spectrum β-lactamase-producing Klebsiella pneumoniae bacteremia in ICUs .

Method

This was a retrospective study that included all patients with monomicrobial bacteremia hospitalized in an ICU between January 2013 and January 2023 . The primary outcome was the 30-day clinical success defined as a composite endpoint: 30-day survival, absence of relapse, and no change of antibiotic therapy .

Results

A total of 110 patients with bloodstream infections were enrolled. Sixty-three patients (57%) received definitive antibiotic therapy with cefoxitin, while forty-seven (43%) were treated with carbapenems . The 30-day clinical success was not significantly different between patients treated with cefoxitin (57%) and carbapenems (53%, p = 0.823) .

Environmental Contaminant

Field

Environmental Science

Application

Cephalosporins, including cefoxitin, are categorized as emerging pollutants due to their indiscriminate usage, continuous input, and persistence in various environmental matrices even at lower concentrations .

Method

Various processes have been reported for degradation/removal of cephalosporins from the environment .

Results

The cephalosporin wastewater contains toxic organic compounds, inorganic salts, and active pharmaceutical ingredients (API) which pose a potential threat to the organisms in the environment .

Comparison with Oxacillin for Staphylococcus Aureus

Field

Microbiology

Application

Cefoxitin is compared with oxacillin for the treatment of Staphylococcus aureus .

Method

The recommended breakpoints for the cefoxitin disk diffusion test for Staphylococcus aureus were recently modified .

Results

In this large-sample study, cefoxitin sensitivity and specificity compared to those of oxacillin were 97.3% and 100%, respectively .

安全和危害

未来方向

Cefoxitin is used to treat infections caused by bacteria including pneumonia and other lower respiratory tract (lung) infections; and urinary tract, abdominal (stomach area), female reproductive organs, blood, bone, joint, and skin infections . As treatment of bacterial infections requires a large dose, impurities related to the active pharmaceutical ingredient is a significant concern . Therefore, future research may focus on improving the synthesis process to reduce impurities and enhance the efficacy of the drug.

属性

CAS 编号 |

1422023-32-2 |

|---|---|

产品名称 |

Δ2-Cefoxitin |

分子式 |

C₁₆H₁₇N₃O₇S₂ |

分子量 |

427.45 |

同义词 |

(2R,6R,7S)-3-[[(Aminocarbonyl)oxy]methyl]-7-methoxy-8-oxo-7-[[2-(2-thienyl)acetyl]amino]-5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid_x000B_ |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[4-(1-Carboxyethyl)phenyl]-5-oxohexanoic acid](/img/structure/B1144638.png)